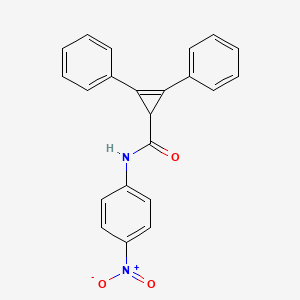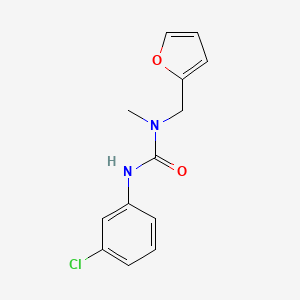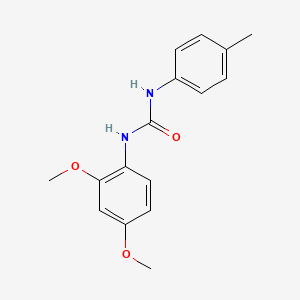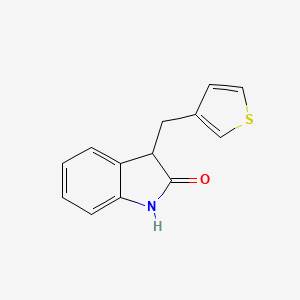
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide, also known as NPDPC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
作用機序
The mechanism of action of N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide is complex and not fully understood. However, it is believed that this compound acts as a modulator of ion channels, particularly those involved in the release of neurotransmitters. N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to selectively inhibit the function of certain ion channels, leading to a decrease in neurotransmitter release. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to modulate the activity of enzymes involved in the synthesis and release of neurotransmitters.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has a range of biochemical and physiological effects, many of which are related to its ability to modulate ion channels and neurotransmitter release. This compound has been shown to decrease the release of glutamate and dopamine in the brain, suggesting that it may have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to modulate the activity of enzymes involved in the synthesis and release of neurotransmitters, suggesting that it may have potential applications in the treatment of mood disorders such as depression and anxiety.
実験室実験の利点と制限
One of the main advantages of using N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide in lab experiments is its ability to selectively modulate the function of certain ion channels. This makes it a useful tool for investigating the role of these channels in various biological processes. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to have a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, there are also some limitations to using N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide in lab experiments. For example, this compound can be difficult to synthesize and purify, which can limit its availability for use in experiments.
将来の方向性
There are several future directions for research on N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide and its effects on various biological processes. Finally, there is a need for more research on the potential therapeutic applications of N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide in the treatment of neurological and mood disorders.
合成法
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-nitrocyclohexenone. This intermediate is then reacted with diphenylacetylene in the presence of a palladium catalyst to form N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide.
科学的研究の応用
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been used in a range of scientific research applications, including studies on the function of ion channels, neurotransmitter release, and synaptic plasticity. This compound has been shown to selectively inhibit the function of certain ion channels, making it a useful tool for investigating the role of these channels in various biological processes. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, suggesting that it may have potential applications in the treatment of neurological disorders.
特性
IUPAC Name |
N-(4-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-22(23-17-11-13-18(14-12-17)24(26)27)21-19(15-7-3-1-4-8-15)20(21)16-9-5-2-6-10-16/h1-14,21H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLGXTQZFUIKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)


![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)


![N-cyclobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4960418.png)
![N-(4-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4960422.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4960424.png)
![4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4960431.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)